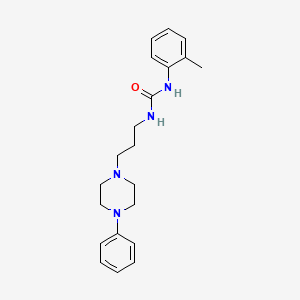

1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(o-tolyl)urea

Description

1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a phenylpiperazine moiety linked to a propyl chain, which is further connected to an o-tolyl group through a urea linkage

Properties

IUPAC Name |

1-(2-methylphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O/c1-18-8-5-6-11-20(18)23-21(26)22-12-7-13-24-14-16-25(17-15-24)19-9-3-2-4-10-19/h2-6,8-11H,7,12-17H2,1H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXVXHWDNLJCMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(o-tolyl)urea typically involves the following steps:

Formation of the Phenylpiperazine Intermediate: The initial step involves the synthesis of 4-phenylpiperazine through the reaction of phenylhydrazine with ethylene diamine under acidic conditions.

Alkylation: The phenylpiperazine intermediate is then alkylated with 1-bromo-3-chloropropane to form 1-(3-chloropropyl)-4-phenylpiperazine.

Urea Formation: The final step involves the reaction of 1-(3-chloropropyl)-4-phenylpiperazine with o-tolyl isocyanate to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Substituted urea derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated across several domains:

1. Medicinal Chemistry

- Receptor Binding Studies : The phenylpiperazine component is known for its interaction with serotonin and dopamine receptors, making it a candidate for exploring neuropharmacological effects. Studies have shown that derivatives of phenylpiperazine can act as selective ligands for various receptors, potentially modulating neurotransmitter activity .

- Antiproliferative Activity : In vitro studies have suggested that urea derivatives similar to 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(o-tolyl)urea exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural features have been tested against the National Cancer Institute’s 60 human cancer cell lines, demonstrating significant growth inhibition in certain cases .

2. Pharmacology

- Potential Therapeutic Agent : The compound has been evaluated for its pharmacological properties, including its role in treating psychiatric disorders due to its interaction with dopamine receptors. Its ability to modulate these pathways may provide therapeutic benefits in conditions such as schizophrenia or depression .

3. Material Science

- Building Block for Complex Molecules : As a versatile synthetic intermediate, it can be utilized in the synthesis of more complex organic molecules. This includes the development of specialty chemicals and advanced materials.

Case Study 1: Antiproliferative Effects

A series of studies focused on urea derivatives demonstrated that compounds structurally related to this compound exhibited significant antiproliferative activity against various cancer cell lines. For example, derivatives with modifications on the terminal phenyl group showed broad-spectrum activity, indicating the potential for further development into anticancer agents .

Case Study 2: Neuropharmacological Research

Research has identified that certain piperazine derivatives can selectively inhibit dopamine D4 receptors, suggesting that this compound may be explored as a lead compound for developing treatments targeting this receptor subtype. This could have implications for treating disorders linked to dopamine dysregulation .

Mechanism of Action

The mechanism of action of 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors, including serotonin and dopamine receptors, potentially modulating their activity. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects.

Comparison with Similar Compounds

1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness: 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(o-tolyl)urea is unique due to the presence of the ortho-tolyl group, which may confer distinct steric and electronic properties compared to its meta- and para-tolyl analogs. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a compound of interest in various research applications.

Biological Activity

1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(o-tolyl)urea is a synthetic organic compound classified as a urea derivative. Its structure features a phenylpiperazine moiety linked to a propyl chain, which is further connected to an o-tolyl group via a urea linkage. This unique structural configuration may confer distinct steric and electronic properties, influencing its biological activity and potential therapeutic applications.

Synthesis and Properties

The synthesis of this compound typically involves several key steps:

- Formation of the Phenylpiperazine Intermediate : The initial step involves synthesizing 4-phenylpiperazine from phenylhydrazine and ethylene diamine under acidic conditions.

- Alkylation : The phenylpiperazine intermediate is alkylated with 1-bromo-3-chloropropane to yield 1-(3-chloropropyl)-4-phenylpiperazine.

- Urea Formation : The final step is the reaction of 1-(3-chloropropyl)-4-phenylpiperazine with o-tolyl isocyanate to produce the target compound.

The presence of the ortho-tolyl group is particularly significant, as it may enhance binding affinity and selectivity towards specific molecular targets, making it a subject of interest in pharmacological research .

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Receptor Modulation : Piperazine derivatives are known for their ability to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction can lead to effects such as anxiolytic or antidepressant activity.

- Enzyme Inhibition : Some studies have shown that piperazine derivatives can inhibit enzymes like acetylcholinesterase, which may have implications for neurodegenerative diseases .

Anticancer Activity

A notable study investigated the anticancer properties of related piperazine compounds, demonstrating significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from piperazine exhibited IC50 values in the low micromolar range against A549 lung cancer cells, indicating potent growth inhibition .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of piperazine derivatives with specific targets such as focal adhesion kinase (FAK). These studies suggest that the structural characteristics of compounds like this compound could facilitate strong interactions with FAK, potentially leading to therapeutic applications in cancer treatment .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.